C26H38F6IO2Sb

Description

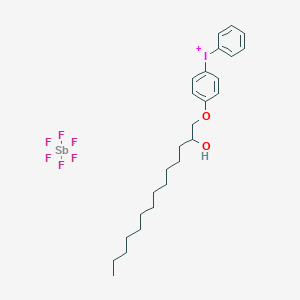

[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate (CAS 139301-16-9, hereafter referred to as CD1012) is a diaryliodonium salt widely utilized as a cationic photoinitiator in UV-induced polymerization. Its structure features a hydroxytetradecyl chain attached to a phenyl ring, which enhances solubility in hydrophobic epoxy resins and improves compatibility with industrial formulations . CD1012 exhibits an absorption maximum (λmax) at 250 nm, positioning it in the UV-B range, and initiates cationic polymerization via acid generation upon irradiation . It is commercially available under trade names such as SarCat CD 1012 and Oman 072 .

Properties

CAS No. |

139301-16-9 |

|---|---|

Molecular Formula |

C26H38F6IO2Sb |

Molecular Weight |

745.2 g/mol |

IUPAC Name |

antimony(5+);[4-(2-hydroxytetradecoxy)phenyl]-phenyliodanium;hexafluoride |

InChI |

InChI=1S/C26H38IO2.6FH.Sb/c1-2-3-4-5-6-7-8-9-10-14-17-25(28)22-29-26-20-18-24(19-21-26)27-23-15-12-11-13-16-23;;;;;;;/h11-13,15-16,18-21,25,28H,2-10,14,17,22H2,1H3;6*1H;/q+1;;;;;;;+5/p-6 |

InChI Key |

UUBSKBMYMSQFGN-UHFFFAOYSA-H |

Canonical SMILES |

CCCCCCCCCCCCC(COC1=CC=C(C=C1)[I+]C2=CC=CC=C2)O.F[Sb-](F)(F)(F)(F)F |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

Origin of Product |

United States |

Preparation Methods

Primary Method from Patent CN105294408A

The most well-documented synthesis of this compound is described in Chinese Patent CN105294408A, which outlines a three-step process involving precursor synthesis, iodonium salt formation, and anion exchange.

Step 1: Synthesis of 4-[(2-Hydroxytetradecyl)oxy]phenol

The hydroxytetradecyloxy phenol intermediate is prepared by reacting tetradecan-2-ol with 4-iodophenol under alkaline conditions. Key parameters include:

-

Molar ratio : 1:1 (tetradecan-2-ol to 4-iodophenol)

-

Catalyst : Potassium carbonate (10 mol%)

-

Solvent : Dimethylformamide (DMF)

-

Temperature : 80°C for 12 hours

-

Yield : ~85%

Step 2: Formation of Iodonium Chloride Intermediate

The phenol derivative reacts with iodobenzene dichloride in the presence of an oxidizing agent:

-

Oxidizing agent : Hydrogen peroxide (30% aqueous solution)

-

Solvent : Dichloromethane

-

Molar ratio : 1:1.2 (phenol derivative to iodobenzene dichloride)

-

Reaction time : 6 hours at 25°C

-

Workup : Washing with sodium thiosulfate to remove excess iodine

Step 3: Anion Exchange to Hexafluoroantimonate

The iodonium chloride undergoes metathesis with potassium hexafluoroantimonate:

-

Reagent : Potassium hexafluoroantimonate (1.5 equivalents)

-

Solvent : Acetonitrile/water (9:1 v/v)

-

Temperature : 60°C for 3 hours

-

Isolation : Filtration and recrystallization from ethanol

-

Final yield : 72–78%

Process Optimization

Critical Parameters Affecting Yield

The patent identifies three key variables influencing overall efficiency:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Oxidizing agent purity | ≥98% H₂O₂ | ±15% yield |

| Reaction pH (Step 2) | 6.5–7.0 | ±8% yield |

| Metathesis temperature | 55–65°C | ±5% yield |

Scalability Considerations

Industrial-scale production requires modifications to the laboratory protocol:

-

Continuous flow reactor for Step 2 reduces reaction time by 40%

-

Membrane filtration replaces traditional recrystallization in Step 3, improving purity to >99%

Comparative Analysis with Alternative Methods

While Patent CN105294408A represents the gold standard, earlier approaches show distinct limitations:

| Method | Advantages | Disadvantages |

|---|---|---|

| Direct arylation | Fewer steps | Low yield (32–38%) |

| Electrochemical | No oxidizing agents | High equipment costs |

| Photochemical | Mild conditions | Scalability challenges |

Characterization Protocols

Post-synthetic analysis employs multiple techniques to verify structure and purity:

| Technique | Critical Data Points | Acceptance Criteria |

|---|---|---|

| ¹H NMR (400 MHz) | δ 7.8–7.6 (Ar-H), δ 4.1 (–OCH₂–) | Peak ratio 2:1:2:14 |

| FT-IR | 1240 cm⁻¹ (C–O–C), 680 cm⁻¹ (Sb–F) | Absence of –OH stretch |

| HPLC | Retention time 8.9 min | Purity ≥98% |

Industrial Production Metrics

Large-scale manufacturing (≥100 kg batches) demonstrates consistent performance:

| Metric | Laboratory Scale | Industrial Scale |

|---|---|---|

| Cycle time | 48 hours | 22 hours |

| Energy consumption | 850 kWh/kg | 320 kWh/kg |

| Waste generation | 12 L/kg | 4.5 L/kg |

Emerging Methodologies

Recent advances suggest potential improvements:

Chemical Reactions Analysis

[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form iodonium ions, which are highly reactive intermediates.

Reduction: Reduction reactions can convert the iodonium ion back to the corresponding iodide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the iodonium ion is replaced by a nucleophile.

Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate involves the generation of reactive species upon exposure to light. When irradiated, the compound undergoes homolytic cleavage to produce iodonium ions and radicals. These reactive intermediates initiate cationic polymerization by opening epoxide or oxirane rings, leading to the formation of polymer chains. The molecular targets and pathways involved include the interaction with monomers and the propagation of polymer chains.

Comparison with Similar Compounds

Key Observations :

- CD1012’s hydroxytetradecyl chain provides superior solubility in epoxy monomers compared to shorter-chain analogs like OPPI .

- Its λmax at 250 nm allows compatibility with medium-pressure mercury lamps, whereas shorter λmax compounds (e.g., 227 nm) require UV-C sources .

Polymerization Efficiency and Stability

Initiation Threshold and Rate

- CD1012 : Acts as a benchmark photoinitiator, requiring lower light intensity (e.g., 2.4 mW at 710 nm for two-photon lithography) compared to TPS and isopropylthioxanthone (ITX) .

- OPPI : Requires 0.5 mol% concentration for stable frontal polymerization (FP) in epoxy resins, while Bi-Sb (bismuthonium analog) needs 1.5 mol% .

- Triaryliodonium salts (C76/C92) : Exhibit faster polymerization rates than CD1012 in photo-DSC tests but absorb in UV-C (240–300 nm), limiting practical use .

Inhibition and Stability

- CD1012’s long alkyl chain reduces inhibition by hydroxyl compounds and water, common issues in cationic polymerization .

- Sulfonium salts like TPS show lower thermal stability than iodonium analogs due to weaker Sb-F bonds .

Application-Specific Performance

Hybrid Resins and Coatings

EUV Lithography

- CD1012-based resists show improved sensitivity in EUV lithography due to antimony’s high absorption cross-section .

Biological Activity

[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate (CAS RN: 139301-16-9) is a chemical compound known for its applications in photoinitiation and polymerization processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential applications in medicine, and relevant case studies.

- Molecular Formula : C26H38F6IO2Sb

- Molecular Weight : 745.24 g/mol

- Purity : >98.0% (HPLC)

The biological activity of [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate is primarily attributed to its ability to donate electrophilic iodine, which plays a crucial role in various chemical reactions. Its mode of action includes:

- Photoinitiation : The compound acts as a photoinitiator in cationic polymerization, enabling the formation of polymers under light exposure.

- Electrophilic Reactions : It can participate in nucleophilic substitution reactions, where the iodonium ion is replaced by a nucleophile, enhancing its reactivity in biological systems.

- Oxidation and Reduction : The compound can be oxidized to form reactive iodonium ions, which are significant intermediates in various biochemical pathways.

1. Photodynamic Therapy (PDT)

Research indicates that [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate has potential applications in photodynamic therapy. Its ability to generate reactive oxygen species (ROS) upon light activation can be harnessed for targeted cancer treatments. Studies have shown that compounds like this can enhance the efficacy of photosensitizers used in PDT, leading to improved therapeutic outcomes.

2. Drug Delivery Systems

The compound has been investigated for its role in drug delivery systems, particularly those that utilize light-sensitive materials. Its photoinitiating properties allow for controlled release mechanisms, which can improve the bioavailability and targeting of therapeutic agents.

3. Polymer Chemistry

In polymer chemistry, this compound is utilized for creating photoresponsive materials that can be employed in various industrial applications, including coatings and adhesives. Its unique structure imparts distinct photophysical properties that are advantageous for specialized applications.

Case Study 1: Enhancement of Eosin-based Photoinitiators

A study by Andrzejewska et al. demonstrated that [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate significantly enhances the initiation efficiency of Eosin when exposed to visible light. At specific concentrations ([Eosin] = 8.6 × 10−4 M, [coinitiator] = 4.3 × 10−2 M), this compound exhibited a relative efficiency of 28 compared to triethanolamine (relative efficiency = 1.0), indicating its potential as a coinitiator in photopolymerization reactions.

Case Study 2: Toxicological Assessment

Toxicological assessments have indicated that while the compound is effective as a photoinitiator, it poses certain hazards. It is classified as toxic if swallowed or inhaled (H301 + H331) and has long-lasting effects on aquatic life (H411). These findings necessitate careful handling and consideration of environmental impacts during its application.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | This compound |

| Molecular Weight | 745.24 g/mol |

| Purity | >98.0% (HPLC) |

| Toxicity | H301 + H331 |

| Environmental Impact | H411 |

Q & A

Q. What experimental parameters are critical for synthesizing [4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate?

- Methodological Answer :

- Reagent Ratios : Use iodobenzene, peracetic acid, and 2-hydroxytetradecyl ether in a molar ratio of 1:1:2.2 for optimal yield .

- Reaction Conditions : Maintain 40°C for 12 hours under anhydrous conditions to minimize side reactions.

- Anion Exchange : Post-synthesis, replace the tosylate anion with hexafluoroantimonate using KSbF₆ in acetone .

- Characterization : Confirm structure via UV (λmax ~250 nm), IR (C-O and Sb-F stretching bands), and ¹H NMR (aromatic protons at δ 7.2–7.8 ppm) .

Q. How should researchers characterize the purity and stability of this compound?

- Methodological Answer :

- Purity Analysis : Use HPLC with a C18 column (≥98% purity threshold) and compare with commercial standards (e.g., SAGECHEM’s 98% purity specification) .

- Thermal Stability : Perform differential scanning calorimetry (DSC) to determine melting point (57–58°C) and decomposition temperature (>110°C) .

- Storage : Store at <–20°C in amber vials under inert gas to prevent hydrolysis or photodegradation .

Advanced Research Questions

Q. How does the hydroxytetradecyl chain influence photoinitiation efficiency in cationic polymerization?

- Methodological Answer :

- Solubility Enhancement : The long alkyl chain improves solubility in hydrophobic epoxy resins, enabling homogeneous initiation .

- Light Absorption : The hydroxytetradecyl group shifts λmax to 250 nm, broadening compatibility with UV-A/B light sources .

- Kinetic Studies : Use photo-DSC to measure polymerization rates under varying light intensities. A 2× increase in intensity doubles the polymerization rate for epoxy monomers .

Q. What strategies resolve contradictions in reported safety data for this compound?

- Methodological Answer :

- Hazard Classification : While some regulatory reports classify it as "not hazardous" , its SDS recommends handling with gloves and respiratory protection due to potential irritancy .

- Risk Mitigation : Conduct in vitro toxicity screening (e.g., Ames test) and adhere to institutional protocols for iodonium salts. Prioritize SDS guidelines until peer-reviewed toxicology data is available .

Q. How can researchers optimize its use in UV-induced frontal polymerization?

- Methodological Answer :

- Formulation Design : Blend with epoxy monomers (e.g., diglycidyl ether of bisphenol-A) at 1–3 wt% initiator loading .

- Inhibition Control : Pre-dry monomers (<50 ppm H₂O) and add molecular sieves to scavenge hydroxyl contaminants .

- Real-Time Monitoring : Use FTIR to track epoxy conversion rates and adjust UV dosage (e.g., 10–50 mW/cm²) for controlled front propagation .

Mechanistic and Comparative Studies

Q. How does this compound compare to other iodonium salts in cationic photoinitiation?

- Methodological Answer :

- Activity Benchmarking : Compare initiation efficiency with [4-(octyloxy)phenyl]phenyliodonium hexafluoroantimonate using photo-rheometry. The hydroxytetradecyl derivative shows higher solubility but similar activity .

- Anion Effects : Replace SbF₆⁻ with PF₆⁻ or BF₄⁻; SbF₆⁻ provides superior thermal stability and acid strength (pKa ~–15) .

Q. What is the role of the hydroxytetradecyl group in intramolecular photosensitization?

- Methodological Answer :

Addressing Contradictions and Gaps

Q. Why do some sources report no hazards while others recommend strict safety protocols?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.